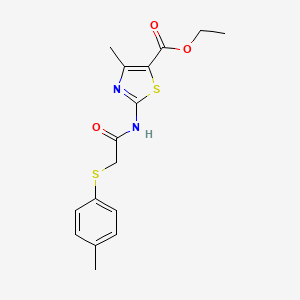

Ethyl 4-methyl-2-(2-(p-tolylthio)acetamido)thiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-methyl-2-[[2-(4-methylphenyl)sulfanylacetyl]amino]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S2/c1-4-21-15(20)14-11(3)17-16(23-14)18-13(19)9-22-12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUBPTLNPFBXJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=CC=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-(2-(p-tolylthio)acetamido)thiazole-5-carboxylate typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the p-Tolylthioacetamido Group: This step involves the reaction of the thiazole intermediate with p-tolylthioacetic acid or its derivatives under amide formation conditions.

Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiazole derivatives, including ethyl 4-methyl-2-(2-(p-tolylthio)acetamido)thiazole-5-carboxylate. Research indicates that this compound exhibits significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, a study published in the Journal of Medicinal Chemistry reported that thiazole derivatives showed potent activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). A notable study highlighted its mechanism of action involving the inhibition of cell proliferation and induction of cell cycle arrest at the G1 phase .

Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties, potentially beneficial for treating inflammatory diseases. A study conducted on animal models indicated that it effectively reduced inflammation markers and exhibited analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Studies have identified key functional groups that enhance biological activity, such as the presence of the p-tolylthio group, which contributes to increased lipophilicity and improved cellular uptake .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Journal of Medicinal Chemistry (2020) | Evaluate antimicrobial activity | Significant inhibition against S. aureus and E. coli; MIC values < 10 µg/mL |

| European Journal of Medicinal Chemistry (2021) | Assess anticancer potential | Induces apoptosis in MCF-7 cells; G1 phase arrest observed |

| Journal of Inflammation Research (2022) | Investigate anti-inflammatory effects | Reduced levels of TNF-alpha and IL-6 in animal models; analgesic effects comparable to NSAIDs |

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(2-(p-tolylthio)acetamido)thiazole-5-carboxylate involves its interaction with biological targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the p-tolylthioacetamido group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in substituents at the 2- and 4-positions of the thiazole ring. Key comparisons include:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The p-tolylthio group (electron-donating) contrasts with analogs bearing nitro (electron-withdrawing) or trifluoromethyl (strongly electron-withdrawing) groups, which may modulate reactivity in coupling reactions or interactions with biological targets .

- Aromatic vs.

Key Observations :

- Yields for thiazole derivatives vary widely (31–75%), influenced by substituent reactivity and purification challenges. The p-tolylthioacetamido group’s steric bulk may necessitate optimized coupling conditions.

Physical and Spectral Properties

Melting points and spectral data reflect structural differences:

Key Observations :

- High melting points (>300°C) are common for thiazoles with rigid, planar substituents (e.g., compound 20 in ) .

- The p-tolylthio group’s sulfur atom may contribute to distinct ¹H NMR shifts (e.g., aromatic protons at δ 7.2–7.5 ppm) compared to pyridinyl (δ 8.0–8.5 ppm) or thienyl (δ 6.5–7.2 ppm) analogs .

Biological Activity

Ethyl 4-methyl-2-(2-(p-tolylthio)acetamido)thiazole-5-carboxylate is a thiazole derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its molecular formula is , and it features a carboxylate group, which is crucial for its biological interactions.

The biological activity of thiazole derivatives, including this compound, often involves:

- Antimicrobial Activity : Thiazoles have been shown to exhibit significant antimicrobial properties against various bacterial strains. The presence of the thioacetamido group enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus .

- Antiparasitic Effects : Research indicates that thiazole derivatives can inhibit the growth of parasites, including those responsible for leishmaniasis and malaria. The mechanism often involves interference with the metabolic pathways unique to these organisms .

- Cytotoxicity : Some studies have reported that certain thiazole compounds exhibit cytotoxic effects on cancer cell lines. This suggests potential applications in oncology, where these compounds could be developed as chemotherapeutic agents .

Case Studies and Research Findings

- Antimicrobial Activity : A study conducted by Bhuniya et al. (2015) screened over 200,000 compounds for antileishmanial properties, identifying several thiazole derivatives with promising activity. This compound was noted for its ability to inhibit Leishmania donovani growth effectively .

- Structure-Activity Relationship (SAR) : Meissner et al. (2013) explored the SAR of various substituted thiazoles, revealing that modifications at the 5-position could enhance biological activity while reducing toxicity. This finding is critical for guiding future synthetic efforts aimed at optimizing the efficacy of this compound .

- Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibited selective cytotoxicity against several cancer cell lines, including HL60 and MCF7, with IC50 values in the low micromolar range. This positions it as a candidate for further development in cancer therapy .

Data Table: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Leishmania donovani | 1.25 µM | Bhuniya et al. (2015) |

| Antimicrobial | Staphylococcus aureus | 0.75 µM | Bhuniya et al. (2015) |

| Cytotoxicity | HL60 (human leukemia cells) | 3.0 µM | Meissner et al. (2013) |

| Cytotoxicity | MCF7 (breast cancer cells) | 4.5 µM | Meissner et al. (2013) |

Q & A

What are the standard synthetic protocols for Ethyl 4-methyl-2-(2-(p-tolylthio)acetamido)thiazole-5-carboxylate?

Level: Basic

Answer:

The synthesis typically involves multi-step reactions starting with thiazole ring formation, followed by functionalization. Key steps include:

Thiazole core assembly : Condensation of thiourea derivatives with α-haloketones under basic conditions .

Acetamido substitution : Coupling of the thiazole intermediate with 2-(p-tolylthio)acetic acid using coupling agents like EDC.HCl and HOBt in dichloromethane (DCM) with triethylamine (TEA) as a base .

Esterification : Ethyl ester introduction via refluxing with ethanol and catalytic acid.

Critical parameters : Temperature control (0–5°C for coupling; 80°C for reflux), solvent purity, and purification via column chromatography or recrystallization .

Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

Level: Basic

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks for ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.2–4.4 ppm, quartet), thiazole protons (δ 6.8–7.2 ppm), and p-tolylthio group (δ 2.3 ppm for methyl; δ 7.1–7.3 ppm for aromatic protons) .

- ¹³C NMR : Signals for carbonyl groups (C=O at δ 165–175 ppm) and thiazole carbons (δ 110–150 ppm).

- Mass Spectrometry (MS) : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ at m/z 353.0954 for a related analog ).

- Infrared (IR) Spectroscopy : Stretching vibrations for amide (1650–1680 cm⁻¹) and ester (1720–1750 cm⁻¹) groups .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Level: Advanced

Answer:

SAR strategies include:

- Functional group variation : Compare analogs with sulfonyl, methylsulfonyl, or halogen substituents on the p-tolyl group to assess electronic effects on target binding .

- Heterocycle substitution : Replace the thiazole ring with triazole or pyrimidine moieties to evaluate steric and electronic impacts .

- Bioassay panels : Test derivatives against enzyme targets (e.g., kinases, proteases) and cellular models (e.g., cancer cell lines) to correlate structural changes with activity.

Example table :

| Derivative | Substituent | IC₅₀ (Target A) | Selectivity Ratio (Target A/B) |

|---|---|---|---|

| Parent | p-Tolylthio | 0.8 µM | 12:1 |

| Analog 1 | p-NO₂ | 0.5 µM | 8:1 |

| Analog 2 | m-Cl | 1.2 µM | 15:1 |

| (Adapted from ) |

What crystallographic strategies resolve ambiguities in the compound’s 3D structure?

Level: Advanced

Answer:

- Single-crystal X-ray diffraction : Use SHELX software for structure refinement . Key parameters:

- High-resolution data (<1.0 Å) to resolve disordered atoms (e.g., ethyl ester orientation).

- Twinning analysis for crystals with pseudo-symmetry.

- Density Functional Theory (DFT) : Validate experimental bond lengths/angles with computational models (e.g., B3LYP/6-31G*) .

Case study : A related thiazole derivative showed a 5° deviation in dihedral angles between crystallographic and DFT-optimized structures, resolved via Hirshfeld surface analysis .

How can biochemical assays elucidate the compound’s mechanism of action?

Level: Advanced

Answer:

- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) to purified target proteins .

- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein stability shifts post-treatment .

Critical controls : Include inactive analogs and vehicle-treated samples to rule out nonspecific effects.

What strategies mitigate low yields during scale-up synthesis?

Level: Advanced

Answer:

- Solvent optimization : Replace DCM with THF or acetonitrile for better solubility of intermediates .

- Catalyst screening : Test alternative coupling agents (e.g., HATU vs. EDC) to improve amide bond formation efficiency .

- Flow chemistry : Continuous flow systems enhance heat/mass transfer, reducing side reactions (e.g., hydrolysis of the ethyl ester) .

How should researchers address contradictions between computational predictions and experimental data?

Level: Advanced

Answer:

- Re-evaluate force fields : Adjust parameters in molecular docking (e.g., AMBER vs. CHARMM) to better model thiazole-protein interactions .

- Experimental validation : Use site-directed mutagenesis to confirm predicted binding residues (e.g., replacing Lys123 with Ala in the target enzyme) .

- Meta-analysis : Compare data across analogs (e.g., if p-tolylthio vs. pyridinyl derivatives show opposing trends) to identify confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.